{8,8-Difluorodispiro[2.0.3^{4}.1^{3}]octan-6-yl}methanethiol
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Overview
Description
{8,8-Difluorodispiro[2.0.3{4}.1{3}]octan-6-yl}methanethiol is a unique chemical compound characterized by its complex structure, which includes two fluorine atoms and a dispiro arrangement
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {8,8-Difluorodispiro[2.0.3{4}.1{3}]octan-6-yl}methanethiol typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the Dispiro Structure: This step involves the creation of the dispiro backbone through cyclization reactions.
Introduction of Fluorine Atoms: Fluorination is achieved using reagents such as diethylaminosulfur trifluoride (DAST) under controlled conditions to ensure selective fluorination.
Attachment of the Methanethiol Group:
Industrial Production Methods
Industrial production of {8,8-Difluorodispiro[2.0.3{4}.1{3}]octan-6-yl}methanethiol may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiol group to a corresponding sulfide.
Substitution: Nucleophilic substitution reactions can replace the methanethiol group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as alkyl halides or amines are used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
{8,8-Difluorodispiro[2.0.3{4}.1{3}]octan-6-yl}methanethiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of {8,8-Difluorodispiro[2.0.3{4}.1{3}]octan-6-yl}methanethiol involves its interaction with specific molecular targets. The fluorine atoms and the methanethiol group play crucial roles in its reactivity and binding affinity. The compound can modulate various biochemical pathways, depending on its application.
Comparison with Similar Compounds
Similar Compounds
- {8,8-Difluorodispiro[2.0.3{4}.1{3}]octan-6-yl}methanamine
- 8,8-Difluorodispiro[2.0.3{4}.1{3}]octan-6-amine hydrochloride
Uniqueness
{8,8-Difluorodispiro[2.0.3{4}.1{3}]octan-6-yl}methanethiol is unique due to the presence of the methanethiol group, which imparts distinct chemical properties compared to its amine and hydrochloride counterparts. This uniqueness makes it valuable for specific applications where thiol functionality is required.
Properties
Molecular Formula |
C9H12F2S |
---|---|
Molecular Weight |
190.26 g/mol |
IUPAC Name |
(8,8-difluorodispiro[2.0.34.13]octan-6-yl)methanethiol |
InChI |
InChI=1S/C9H12F2S/c10-9(11)7(1-2-7)8(9)3-6(4-8)5-12/h6,12H,1-5H2 |
InChI Key |
OVAYHUQZJOVQPL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12C3(C2(F)F)CC(C3)CS |
Origin of Product |
United States |
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